Cineol - d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

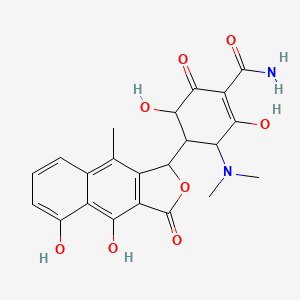

Cineol - d6, also known as Eucalyptol -d6, is a deuterium-labeled compound . It has a molecular formula of C10H12D6O and a molecular weight of 160.290 . The assay of this compound is at least 95% .

Synthesis Analysis

The synthesis of 1,8-cineole has been achieved using cyanobacteria . The 1,8-cineole synthase gene in Streptomyces clavuligerus ATCC 27064 was introduced and overexpressed in the cyanobacterium Synechococcus elongatus PCC 7942 . This resulted in an average production of 105.6 µg g −1 wet cell weight of 1,8-cineole in S. elongatus 7942 without supplementing any carbon source .Molecular Structure Analysis

Cineol - d6 is a monoterpenoid colorless liquid, and a bicyclic ether . It has a fresh camphor-like odor and a spicy, cooling taste . It forms crystalline adducts with hydrohalic acids, o-cresol, resorcinol, and phosphoric acid .Chemical Reactions Analysis

1,8-Cineole is produced by terpineol synthase (TER) and cineole synthase (CIN) in plants . In S. clavuligerus ATCC 27064, it is produced by a single enzyme, CnsA . The production of 1,8-cineole from S. elongatus 7942 expressing cnsA was confirmed by gas chromatography (GC) analysis .Physical And Chemical Properties Analysis

Cineol - d6 is a liquid with a strong odor . It has a melting point of 1.5 °C, a boiling point range of 176 - 177 °C, and a flash point of 49 °C . It has a density of 0.926 g/cm3 at 20 °C .Mechanism of Action

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of Cineol - d6 can be achieved through a multi-step process starting from readily available starting materials.", "Starting Materials": [ "2,2,3,3,4,4,5,5,6,6-D10-cyclohexanone", "ethylmagnesium bromide", "methyl vinyl ketone", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "sodium carbonate", "water" ], "Reaction": [ "The first step is the reaction of 2,2,3,3,4,4,5,5,6,6-D10-cyclohexanone with ethylmagnesium bromide in anhydrous ether to form the corresponding alcohol.", "The alcohol is then treated with methyl vinyl ketone in the presence of sodium borohydride and hydrochloric acid to give the corresponding diol.", "The diol is then oxidized with sodium periodate to form the corresponding aldehyde.", "The aldehyde is then treated with sodium borohydride in the presence of sodium hydroxide to give the corresponding alcohol.", "The alcohol is then dehydrated using sulfuric acid to form the desired compound Cineol - d6.", "The product is purified by washing with sodium sulfate, drying with magnesium sulfate, and filtering through sodium carbonate." ] } | |

CAS RN |

1263091-00-4 |

Product Name |

Cineol - d6 |

Molecular Formula |

C10H12D6O |

Molecular Weight |

160.29 |

Purity |

95% min. |

synonyms |

Cineol - d6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)